molecular formula C10H29NO2Si3 B6593193 3-Aminopropylmethylbis(trimethylsiloxy)silane CAS No. 42292-18-2

3-Aminopropylmethylbis(trimethylsiloxy)silane

Cat. No.: B6593193
CAS No.: 42292-18-2
M. Wt: 279.60 g/mol
InChI Key: KWQQHTNSJIJFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopropylmethylbis(trimethylsiloxy)silane is a chemical compound with the molecular formula C10H29NO2Si3 . It is a liquid substance used as a chemical intermediate . It is also known as 3-[(Methylbistrimethylsiloxy)silyl)]propylamine .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 44 bonds, including 15 non-H bonds, 7 rotatable bonds, and 1 primary aliphatic amine .

Scientific Research Applications

1. Mesoporous Silicate Materials

3-Aminopropylmethylbis(trimethylsiloxy)silane contributes to the formation of mesoporous materials with various spatial organization, such as MCM-41 and MCM-48. Its role in the formation of mesoporous silicate structures has been demonstrated under specific synthesis regimes (Kondrashova et al., 2012).

2. Aminosilane-Functionalized Silica Surfaces

The chemical stability of 3-aminopropylsilane-functionalized silica surfaces, especially their performance in aqueous media, is critical in various applications. Studies have investigated the hydrolytic stability of these layers, revealing that certain preparation conditions and structural features of aminosilanes can enhance stability (Smith & Chen, 2008).

3. Corrosion Inhibition

Research into the molecular structure of silane derivatives, including 3-aminopropyl(trimethoxy)silane (APS), has found a correlation with corrosion inhibition. The functionality of these molecules plays a significant role in their reactivity and subsequent efficiency as corrosion inhibitors (Fan et al., 2019).

4. Surface Modification for Rare Earth Elements Recovery

The functionalization of silica gels with compounds like 3-Aminopropyl triethoxysilane (APTES) and 3-Aminopropyl trimethoxysilane (APTMS) has been explored for the recovery of rare earth elements (REE) from wastewater. This surface modification plays a crucial role in the selective removal of REEs (Ramasamy et al., 2017).

5. Biocompatible Silicone Development

A new biocompatible silicone comprising a carboxybetaine ester analogue and 3-methacryloxypropyltris(trimethylsiloxy)silane has shown high resistance to protein adsorption and bacterial adhesion, making it ideal for medical devices like contact lenses (Lin et al., 2011).

Mechanism of Action

The mechanism of action for 3-Aminopropylmethylbis(trimethylsiloxy)silane is not specified in the search results. As a chemical intermediate, it is used in the synthesis of other compounds .

It has a boiling point of 75-78°C at 0.75 mmHg and a density of 0.856 g/mL . The refractive index at 20°C is 1.4152 .

Safety and Hazards

3-Aminopropylmethylbis(trimethylsiloxy)silane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing vapors, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Properties

IUPAC Name

3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H29NO2Si3/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6/h8-11H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQQHTNSJIJFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCCN)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H29NO2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037365
Record name 3-(3-Aminopropyl)heptamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42292-18-2
Record name 3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42292-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Aminopropyl)heptamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminopropylmethylbis(trimethylsiloxy)silane
Reactant of Route 2
3-Aminopropylmethylbis(trimethylsiloxy)silane
Reactant of Route 3
3-Aminopropylmethylbis(trimethylsiloxy)silane
Reactant of Route 4
3-Aminopropylmethylbis(trimethylsiloxy)silane
Reactant of Route 5
3-Aminopropylmethylbis(trimethylsiloxy)silane
Reactant of Route 6
3-Aminopropylmethylbis(trimethylsiloxy)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.